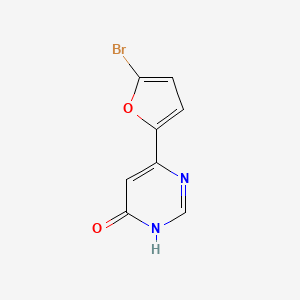

6-(5-Bromofuran-2-yl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(5-bromofuran-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-2-1-6(13-7)5-3-8(12)11-4-10-5/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFXSHSWAAGWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a feasible synthetic route for 6-(5-Bromofuran-2-yl)pyrimidin-4-ol, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines a two-step synthetic pathway, commencing with the synthesis of a key β-ketoester intermediate followed by its cyclization to yield the target pyrimidinol derivative. Detailed experimental protocols, reagent specifications, and expected outcomes are presented to facilitate its practical implementation in a laboratory setting.

Synthetic Pathway Overview

The proposed synthesis of this compound is accomplished through a two-step process. The initial step involves a Claisen condensation reaction to form the β-ketoester, ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate. The subsequent step is the cyclization of this intermediate with formamide to construct the desired pyrimidin-4-ol ring system.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate

This step employs a crossed Claisen condensation between 2-acetyl-5-bromofuran and diethyl carbonate, facilitated by a strong base such as sodium ethoxide, to yield the corresponding β-ketoester.

Reaction Scheme:

Figure 2: Detailed reaction pathway for the synthesis of this compound.

Experimental Protocol:

-

To a stirred suspension of sodium ethoxide in anhydrous toluene at 0 °C under an inert atmosphere, a solution of 2-acetyl-5-bromofuran in anhydrous toluene is added dropwise.

-

Following the addition, a solution of diethyl carbonate in anhydrous toluene is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) until the mixture is acidic (pH ~5-6).

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate.

Reagents and Expected Yield:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Acetyl-5-bromofuran | 191.01 | 1.0 g | 5.23 | Starting Material |

| Diethyl Carbonate | 118.13 | 0.74 g (0.73 mL) | 6.28 | Reagent |

| Sodium Ethoxide | 68.05 | 0.43 g | 6.28 | Base |

| Anhydrous Toluene | - | 20 mL | - | Solvent |

| 1 M HCl | - | As needed | - | Quenching Agent |

| Ethyl Acetate | - | As needed | - | Extraction Solvent |

| Anhydrous Na2SO4 | - | As needed | - | Drying Agent |

| Expected Product | Ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate | ~0.95 g | ~3.64 (70% yield) | Intermediate |

Characterization Data (Predicted):

| Analysis | Expected Result |

| Appearance | Pale yellow oil or low-melting solid |

| ¹H NMR | Signals corresponding to the ethyl ester group, the methylene protons of the β-ketoester, and the furan ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the methylene carbon, the carbons of the ethyl group, and the furan ring carbons. |

| Mass Spec (MS) | Molecular ion peak corresponding to C9H9BrO4. |

Step 2: Synthesis of this compound

The purified β-ketoester intermediate is then cyclized with formamide in the presence of a base and heat to construct the pyrimidin-4-ol ring.

Experimental Protocol:

-

A mixture of ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate and formamide is prepared.

-

A catalytic amount of a base (e.g., sodium methoxide) is added to the mixture.

-

The reaction mixture is heated to reflux (typically 120-150 °C) for 4-6 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water, and the pH is adjusted to ~7 with a dilute acid (e.g., acetic acid).

-

The resulting precipitate is collected by filtration, washed with water, and then with a cold organic solvent (e.g., ethanol or diethyl ether).

-

The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure this compound.

Reagents and Expected Yield:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| Ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate | 261.05 | 1.0 g | 3.83 | Starting Material |

| Formamide | 45.04 | 0.86 g (0.76 mL) | 19.15 | Reagent |

| Sodium Methoxide | 54.02 | 0.04 g | 0.77 | Catalyst |

| Water | - | As needed | - | Workup |

| Acetic Acid | - | As needed | - | Neutralization |

| Ethanol | - | As needed | - | Recrystallization |

| Expected Product | This compound | ~0.65 g | ~2.56 (67% yield) | Final Product |

Characterization Data (Predicted):

| Analysis | Expected Result |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Signals for the pyrimidine and furan ring protons. The -OH and -NH protons may show broad signals. |

| ¹³C NMR | Resonances for the carbons of the pyrimidine and furan rings. |

| Mass Spec (MS) | Molecular ion peak corresponding to C8H5BrN2O2. |

| Melting Point | Expected to be a solid with a defined melting point. |

Safety Considerations

-

2-Acetyl-5-bromofuran is a halogenated organic compound and should be handled with care. Avoid skin and eye contact and inhalation of dust or vapors.[1]

-

Sodium ethoxide and sodium methoxide are strong bases and are corrosive and moisture-sensitive. Handle in a dry, inert atmosphere.

-

Formamide is a teratogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

All reactions should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

This guide provides a robust and well-reasoned synthetic approach to this compound. The protocols are based on established chemical transformations and can be adapted by skilled chemists to achieve the desired product. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount.

References

An In-depth Technical Guide to the Characterization of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol

This technical guide provides a comprehensive overview of the characterization of the novel heterocyclic compound, 6-(5-Bromofuran-2-yl)pyrimidin-4-ol. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and the expected characterization data.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized in the table below. These values are predicted based on the analysis of structurally similar compounds and established chemical principles.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >250 °C (decomposition) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. |

| Purity | >95% (as determined by HPLC and NMR) |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation of this compound. The expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are detailed below.

¹H NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (pyrimidine) |

| ~11.0 | s | 1H | O-H (pyrimidinol) |

| ~8.10 | s | 1H | H-2 (pyrimidine) |

| ~7.50 | d, J=3.6 Hz | 1H | H-3 (furan) |

| ~6.90 | d, J=3.6 Hz | 1H | H-4 (furan) |

¹³C NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-4 (pyrimidine) |

| ~160 | C-6 (pyrimidine) |

| ~155 | C-2 (pyrimidine) |

| ~150 | C-2 (furan) |

| ~125 | C-5 (furan) |

| ~118 | C-3 (furan) |

| ~115 | C-4 (furan) |

| ~105 | C-5 (pyrimidine) |

Mass Spectrometry (Electron Impact - EI)

| m/z | Relative Intensity (%) | Assignment |

| 240/242 | 100 | [M]⁺ (presence of Br isotope) |

| 161 | ~70 | [M - Br]⁺ |

| 133 | ~40 | [M - Br - CO]⁺ |

| 114 | ~30 | [C₄H₂BrN]⁺ |

| 85 | ~50 | [C₄H₃O₂]⁺ |

Experimental Protocols

A plausible synthetic route for this compound involves the condensation of an appropriate amidine with a β-ketoester, followed by cyclization.

Synthesis of this compound

-

Preparation of 5-Bromofuran-2-carboximidamide:

-

To a solution of 5-bromofuran-2-carbonitrile (1.0 eq) in anhydrous ethanol, add sodium methoxide (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ammonium chloride (1.2 eq) and stir at room temperature for 24 hours.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the amidine.

-

-

Condensation and Cyclization:

-

To a solution of 5-bromofuran-2-carboximidamide (1.0 eq) in anhydrous ethanol, add ethyl 3-ethoxyacrylate (1.1 eq) and a catalytic amount of a strong base such as sodium ethoxide.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

The resulting precipitate is collected by filtration, washed with water and diethyl ether, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed on a C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization, as well as a hypothetical signaling pathway where this class of compounds might be investigated.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predicted analysis of the ¹H and ¹³C NMR spectra for 6-(5-Bromofuran-2-yl)pyrimidin-4-ol. As of the date of this publication, experimental spectral data for this specific compound was not available in the public domain. The predictions herein are based on established nuclear magnetic resonance (NMR) principles and spectral data from analogous chemical structures.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of both furan and pyrimidine scaffolds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel compounds. This guide presents a detailed prediction of the ¹H and ¹³C NMR spectra of this compound, offering a valuable reference for researchers working with this or structurally related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of substituent effects on the furan and pyrimidine ring systems. The furan protons are expected to appear as doublets, while the pyrimidine protons will likely present as singlets. The carbon signals are predicted based on the electronic environment of each atom, with carbons attached to electronegative atoms or part of aromatic systems appearing at higher chemical shifts.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' | 6.8 - 7.0 | d | ~3.5 |

| H-4' | 7.2 - 7.4 | d | ~3.5 |

| H-2 | 8.1 - 8.3 | s | - |

| H-5 | 6.4 - 6.6 | s | - |

| OH | 12.0 - 13.0 | br s | - |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-5' | 115 - 120 |

| C-4' | 112 - 116 |

| C-3' | 110 - 114 |

| C-2' | 150 - 155 |

| C-6 | 160 - 165 |

| C-5 | 105 - 110 |

| C-4 | 165 - 170 |

| C-2 | 155 - 160 |

Experimental Protocols

A general methodology for acquiring the ¹H and ¹³C NMR spectra is provided below.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

The NMR spectra should be recorded on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, a standard pulse sequence with a spectral width of 0-16 ppm is recommended.

-

For ¹³C NMR, a proton-decoupled pulse sequence with a spectral width of 0-200 ppm is appropriate.

-

Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

Logical Relationships in Spectral Prediction

The following diagram illustrates the logical connection between the molecular structure and the predicted NMR signals.

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR analysis for this compound. The tabulated data and the logical relationship diagram offer a foundational tool for researchers in the identification and characterization of this molecule. It is anticipated that this predictive analysis will aid in the interpretation of experimentally acquired spectra and facilitate further research and development involving this and related compounds.

Technical Guide: Crystal Structure Analysis of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol

Disclaimer: To date, a specific crystal structure for 6-(5-Bromofuran-2-yl)pyrimidin-4-ol has not been reported in publicly accessible crystallographic databases. The following guide is a comprehensive, representative example based on established methodologies and data from closely related brominated furan and pyrimidine derivatives. It is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the processes involved in such an analysis.

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. This compound is a heterocyclic compound of interest due to the pharmacological potential associated with its constituent furan and pyrimidine scaffolds. Furan derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Similarly, the pyrimidine core is a key feature in many therapeutic agents. Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state of this molecule is crucial for predicting its physicochemical properties, stability, and potential biological activity. This guide outlines a plausible methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the title compound can be adapted from established methods for the synthesis of 6-substituted pyrimidin-4-ols. A common approach involves the cyclocondensation of a β-ketoester equivalent with an amidine or a related nitrogen-containing species.

Proposed Synthetic Protocol:

-

Preparation of the β-ketoester equivalent: 5-Bromofuran-2-carbaldehyde is reacted with a suitable C2-synthon, such as the ethyl ester of a protected glycine, in the presence of a base (e.g., sodium ethoxide) to form an enamine or a related intermediate.

-

Cyclization: The intermediate is then reacted with formamidine acetate or a similar reagent in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours to facilitate the cyclization and formation of the pyrimidin-4-ol ring.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound. The purity and identity of the compound are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Single-Crystal Growth

The acquisition of high-quality single crystals is paramount for successful X-ray diffraction analysis. Several methods can be employed to grow crystals suitable for this purpose.

Protocol for Crystal Growth by Slow Evaporation:

-

A nearly saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone).

-

The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial.

-

The vial is loosely covered with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

The vial is placed in a vibration-free environment at a constant temperature.

-

Crystals are typically observed to form over a period of several days to weeks.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, the following protocol is generally followed for data collection and structure solution.

Data Collection and Processing:

-

A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.

-

The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

The unit cell parameters are determined from a preliminary set of diffraction frames.

-

A full sphere of diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a series of ω and φ scans.

-

The collected diffraction data is processed (integrated, scaled, and corrected for absorption) using appropriate software packages.

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods.

-

The initial structural model is refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final model is validated using crystallographic software to check for geometric plausibility and other quality metrics.

Data Presentation

The following tables present hypothetical but representative crystallographic data for this compound, based on values reported for similar brominated heterocyclic compounds.

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Hypothetical Value |

| Empirical formula | C₈H₅BrN₂O₂ |

| Formula weight | 241.05 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.50(1) Å, α = 90° |

| b = 10.20(2) Å, β = 98.50(3)° | |

| c = 11.80(2) Å, γ = 90° | |

| Volume | 1011.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.585 Mg/m³ |

| Absorption coefficient | 3.85 mm⁻¹ |

| F(000) | 480 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5100 |

| Independent reflections | 2300 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2300 / 0 / 127 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.115 |

| R indices (all data) | R1 = 0.065, wR2 = 0.130 |

| Largest diff. peak and hole | 0.55 and -0.45 e.Å⁻³ |

Table 2: Representative Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| Br(1)-C(5) | 1.87(1) | C(5)-C(4)-C(3) | 106.5(8) |

| O(1)-C(4) | 1.36(1) | C(4)-C(3)-C(2) | 107.2(8) |

| O(1)-C(1) | 1.37(1) | C(3)-C(2)-O(1) | 110.0(7) |

| N(1)-C(6) | 1.33(1) | C(2)-O(1)-C(5) | 105.8(7) |

| N(1)-C(8) | 1.34(1) | C(6)-N(1)-C(8) | 117.5(8) |

| N(2)-C(7) | 1.32(1) | C(7)-N(2)-C(8) | 118.0(8) |

| C(2)-C(6) | 1.45(1) | N(1)-C(6)-C(7) | 122.1(9) |

| O(2)-C(8) | 1.24(1) | N(2)-C(7)-C(6) | 121.5(9) |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the compound to the final crystal structure analysis.

Caption: Experimental workflow for the crystal structure analysis.

Molecular Structure

This diagram shows the chemical structure of this compound.

In-Depth Technical Guide on the Mass Spectrometry Fragmentation of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental mass spectrometry data for 6-(5-Bromofuran-2-yl)pyrimidin-4-ol has been found in the public domain. The following guide presents a theoretical fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of related heterocyclic compounds, including pyrimidine and furan derivatives.

Introduction

This compound is a heterocyclic compound featuring a pyrimidin-4-ol core linked to a 5-bromofuran moiety. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various research and development settings. This guide provides a detailed, albeit theoretical, overview of the expected fragmentation patterns of this molecule, primarily under electron ionization (EI) conditions.

The presence of two distinct heterocyclic rings, a bromine atom, and a hydroxyl group suggests a complex and informative fragmentation pattern. The bromine atom, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), is expected to produce distinctive isotopic patterns for bromine-containing fragments, aiding in their identification.

Proposed Molecular Ion and Key Fragmentation Principles

The molecular formula for this compound is C₈H₅BrN₂O₂. The nominal molecular weight is 240 g/mol (for ⁷⁹Br) and 242 g/mol (for ⁸¹Br). In a mass spectrum, the molecular ion (M⁺˙) should appear as a pair of peaks of nearly equal intensity at m/z 240 and 242.

The fragmentation of this molecule is predicted to be governed by the following principles:

-

Stability of Aromatic Rings: Both the pyrimidine and furan rings are aromatic and thus relatively stable. Fragmentation may be initiated at the substituent groups or the linkage between the rings.[1][2]

-

Charge Localization: Upon ionization, the positive charge can be localized on the nitrogen or oxygen atoms, or within the π-systems of the aromatic rings, directing the subsequent fragmentation pathways.

-

Halogen Fragmentation: The carbon-bromine bond is a likely site for initial cleavage, leading to the loss of a bromine radical.[3][4]

-

Ring Fragmentation: The pyrimidine and furan rings are expected to undergo characteristic ring-opening and fragmentation pathways, often involving the loss of small, stable neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), and acetylene (C₂H₂).[1][5][6]

Theoretical Fragmentation Pathway

Based on the principles outlined above, a plausible fragmentation pathway for this compound is proposed. The key fragmentation steps are visualized in the diagram below and the resulting ions are summarized in the subsequent table.

Visualization of the Fragmentation Pathway

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Summary of Proposed Fragment Ions

| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Proposed Identity/Origin | Notes |

| 240/242 | [C₈H₅BrN₂O₂]⁺˙ | Molecular Ion (M⁺˙) | Characteristic 1:1 isotopic pattern for bromine. |

| 212/214 | [C₇H₅BrN₂O]⁺˙ | Loss of CO from the pyrimidinol ring. | A common fragmentation for pyrimidinones. |

| 161 | [C₈H₅N₂O₂]⁺ | Loss of a bromine radical (•Br) from the molecular ion. | A typical fragmentation for brominated compounds. |

| 145/147 | [C₄H₂BrO]⁺ | Cleavage of the bond between the two rings, forming the bromofuranyl cation. | Represents the bromofuran moiety. |

| 133 | [C₇H₅N₂O]⁺ | Loss of CO from the [M - Br]⁺ ion. | Further fragmentation of the debrominated species. |

| 117/119 | [C₃H₂Br]⁺ | Loss of CO from the bromofuranyl cation. | Characteristic fragmentation of a furan ring. |

| 95 | [C₄H₃N₂O]⁺˙ | Cleavage of the bond between the two rings, forming the pyrimidinol radical cation. | Represents the pyrimidinol moiety. |

| 52 | [C₃H₂N]⁺˙ | Subsequent loss of CO and HCN from the pyrimidinol cation. | Represents further breakdown of the pyrimidine ring. |

Experimental Protocols

While no specific experimental data for the target molecule is available, a general protocol for its analysis by mass spectrometry is provided below. This protocol is based on standard methods for the analysis of similar heterocyclic compounds.

Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary to achieve an optimal concentration for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

Mass Spectrometry Analysis

A standard approach would involve Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with a tandem mass spectrometer (MS/MS).

4.2.1 GC-MS with Electron Ionization (EI)

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless, operated at a temperature of 250-280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Oven Program: Start at a low temperature (e.g., 50-100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

4.2.2 Workflow for GC-MS Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is anticipated to be a rich source of structural information. The theoretical pathway presented in this guide, characterized by the initial loss of a bromine radical or carbon monoxide, followed by cleavage of the inter-ring linkage and subsequent fragmentation of the individual heterocyclic rings, provides a solid foundation for the identification and characterization of this molecule and its analogues. The presence of the bromine atom provides a strong isotopic signature that will be invaluable in confirming the identity of bromine-containing fragments. Experimental verification of this proposed pathway will be essential for its confirmation.

References

Tautomerism in 6-Substituted Pyrimidin-4-ol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of protons within a molecule, known as tautomerism, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. Among these, the tautomeric equilibrium of 6-substituted pyrimidin-4-ol derivatives is of significant interest to researchers in medicinal chemistry and drug development. These compounds, which can exist in equilibrium between their hydroxy (enol) and oxo (keto) forms, are foundational scaffolds in a myriad of biologically active molecules. The predominance of a specific tautomer can profoundly influence molecular recognition by biological targets, membrane permeability, and metabolic stability. This technical guide provides a comprehensive overview of the tautomerism in 6-substituted pyrimidin-4-ol compounds, detailing the experimental and computational methodologies used for its investigation and presenting key quantitative data to aid in the rational design of novel therapeutics.

The Tautomeric Equilibrium

6-Substituted pyrimidin-4-ol compounds primarily exist in a tautomeric equilibrium between the pyrimidin-4-ol (enol) form and two possible pyrimidin-4-one (keto) forms: the 1,3-dihydropyrimidin-4-one and the 1,5-dihydropyrimidin-4-one. The position of this equilibrium is dictated by a delicate balance of factors including the electronic nature of the substituent at the 6-position, the polarity and hydrogen-bonding capability of the solvent, temperature, and pH.

Caption: Tautomeric equilibrium in 6-substituted pyrimidin-4-ol.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is quantitatively described by the tautomeric equilibrium constant (KT), which is the ratio of the concentration of the keto tautomer to the enol tautomer ([keto]/[enol]). The following table summarizes available quantitative data for the tautomerism of various 6-substituted pyrimidin-4-ol compounds in different solvents.

| Substituent (R) | Solvent | Method | % Keto Tautomer | % Enol Tautomer | KT ([keto]/[enol]) | Reference |

| H | Gas Phase | Millimeterwave Spectroscopy | ~70 | ~30 | ~2.33 | [1][2] |

| H | - | Synchrotron Photoemission | - | - | - | [3][4] |

| CH3 | Gas Phase | IR Spectroscopy | - | - | ~1 | [5] |

| CH3 | Inert Matrix | IR Spectroscopy | Favored | - | >1 | [5] |

| NH2 | - | - | - | - | - | [6] |

| Cl | Solution | NMR Spectroscopy | - | - | Shifted towards hydroxy form | [7][8] |

Note: Quantitative data for a comprehensive range of 6-substituted pyrimidin-4-ols is sparse in the literature. The table represents available data points and highlights the need for further systematic studies.

Experimental Protocols

The determination of tautomeric ratios relies on spectroscopic techniques that can distinguish between the different tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in solution, provided that the rate of interconversion between the tautomers is slow on the NMR timescale.[9][10][11]

Detailed Protocol for 1H NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 6-substituted pyrimidin-4-ol compound in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, CD3OD) to a known concentration (typically 5-10 mg/mL).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

Transfer the solution to a clean and dry 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Optimize acquisition parameters, including pulse width, acquisition time, and relaxation delay, to ensure accurate integration.

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Identify the distinct signals corresponding to the protons of the keto and enol tautomers. Protons in different chemical environments will have different chemical shifts.

-

Carefully integrate the area under the non-overlapping signals that are unique to each tautomer.

-

Calculate the molar ratio of the tautomers by dividing the integral of a signal from one tautomer by the integral of a signal from the other, taking into account the number of protons giving rise to each signal.

-

The tautomeric equilibrium constant (KT) is then calculated as the ratio of the molar concentrations of the keto and enol forms.

-

Caption: Workflow for NMR determination of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the keto and enol forms often exhibit distinct absorption maxima (λmax) due to differences in their conjugated π-electron systems.[12][13]

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the 6-substituted pyrimidin-4-ol compound in a suitable solvent (e.g., ethanol, methanol, water).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity of each tautomer.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of the compound in different solvents of varying polarity.

-

If possible, isolate or generate conditions where one tautomer is overwhelmingly predominant to obtain its pure spectrum and molar absorptivity at λmax. This can sometimes be achieved by adjusting the pH or using specific aprotic or protic solvents.

-

-

Data Analysis:

-

Identify the λmax for each tautomer.

-

In a solution containing a mixture of tautomers, the absorbance at a specific wavelength is the sum of the absorbances of the individual tautomers (Beer-Lambert Law).

-

By measuring the absorbance at the λmax of each tautomer and using the predetermined molar absorptivities, a set of simultaneous equations can be solved to determine the concentration of each tautomer.

-

The tautomeric equilibrium constant (KT) can then be calculated.

-

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), have become invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.[14][15][16]

Computational Workflow:

-

Structure Optimization: The geometries of all possible tautomers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Energy Calculations: The electronic energies, including zero-point vibrational energy (ZPVE) corrections, are calculated for each tautomer.

-

Solvation Effects: The influence of the solvent is often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

-

Equilibrium Constant Prediction: The relative free energies of the tautomers are used to predict the tautomeric equilibrium constant.

Caption: Workflow for computational analysis of tautomerism.

Conclusion

The tautomeric equilibrium of 6-substituted pyrimidin-4-ol compounds is a critical parameter influencing their chemical and biological properties. A thorough understanding and quantification of this equilibrium are essential for the rational design of new drug candidates. This guide has outlined the fundamental principles of tautomerism in this important class of heterocycles and provided detailed experimental and computational workflows for its investigation. The presented data, while not exhaustive, serves as a valuable resource and underscores the importance of considering tautomerism in the drug discovery and development process. Further systematic studies on a wider range of 6-substituted pyrimidin-4-ols are warranted to build a more comprehensive quantitative understanding of structure-tautomerism relationships.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. xray.uky.edu [xray.uky.edu]

- 8. Channel-forming solvates of 6-chloro-2,5-dihydroxypyridine and its solvent-free tautomer 6-chloro-5-hydroxy-2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. cris.unibo.it [cris.unibo.it]

- 14. scispace.com [scispace.com]

- 15. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Synthesis of 6-(furan-2-yl)pyrimidin-4-ol Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(furan-2-yl)pyrimidin-4-ol and its analogs, compounds of significant interest in medicinal chemistry due to their potential biological activities. This document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data for a series of synthesized analogs. Furthermore, it visualizes key synthetic pathways and a relevant biological signaling pathway to provide a thorough understanding for researchers in drug discovery and development.

Introduction

The fusion of furan and pyrimidine rings into a single molecular scaffold has garnered considerable attention in the field of medicinal chemistry. Both furan and pyrimidine moieties are prevalent in a wide array of biologically active natural products and synthetic compounds. Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antifungal properties. Similarly, the pyrimidine nucleus is a cornerstone of life, forming the backbone of nucleobases in DNA and RNA, and is a key pharmacophore in numerous approved drugs, including antiviral and anticancer agents.

The combination of these two heterocyclic systems in 6-(furan-2-yl)pyrimidin-4-ol analogs presents a promising avenue for the discovery of novel therapeutic agents. In particular, these compounds have shown potential as antifungal agents. Their mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. By targeting enzymes such as lanosterol 14α-demethylase, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.

This guide will focus on the primary synthetic route for accessing 6-(furan-2-yl)pyrimidin-4-ol and its derivatives, which involves the cyclocondensation of a β-ketoester with an amidine. This versatile and efficient method allows for the introduction of various substituents on both the pyrimidine and furan rings, enabling the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Core Synthetic Pathway

The principal and most direct method for the synthesis of 6-(furan-2-yl)pyrimidin-4-ol analogs is the cyclocondensation reaction between a substituted ethyl 3-(furan-2-yl)-3-oxopropanoate (also known as ethyl 2-furoylacetate) and an appropriate amidine. This reaction, a variation of the classical pyrimidine synthesis, provides a straightforward route to the desired heterocyclic core.

The general synthetic scheme is as follows:

Caption: General synthetic scheme for 6-(furan-2-yl)pyrimidin-4-ol analogs.

In this reaction, the β-ketoester provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the furan-2-yl substituent at the C6 position. The amidine contributes the N1, C2, and N3 atoms. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent and often requires heating to proceed to completion. The choice of amidine (e.g., formamidine for an unsubstituted C2 position, or acetamidine for a C2-methyl group) allows for diversification at this position of the pyrimidine ring.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key intermediate, ethyl 3-(furan-2-yl)-3-oxopropanoate, and the subsequent cyclocondensation to form the target 6-(furan-2-yl)pyrimidin-4-ol analogs.

Synthesis of Ethyl 3-(furan-2-yl)-3-oxopropanoate (Key Intermediate)

Materials:

-

Furan-2-carbonyl chloride

-

Ethyl acetoacetate

-

Magnesium ethoxide

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of magnesium ethoxide is prepared by reacting magnesium turnings with anhydrous ethanol in dry toluene.

-

Ethyl acetoacetate is added dropwise to the cooled suspension of magnesium ethoxide, and the mixture is stirred.

-

A solution of furan-2-carbonyl chloride in dry diethyl ether is then added dropwise to the reaction mixture at a low temperature (e.g., 0 °C).

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of 1 M hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 3-(furan-2-yl)-3-oxopropanoate.

General Procedure for the Synthesis of 6-(furan-2-yl)pyrimidin-4-ol Analogs

Materials:

-

Ethyl 3-(furan-2-yl)-3-oxopropanoate (or a substituted analog)

-

Amidine hydrochloride (e.g., formamidine hydrochloride, acetamidine hydrochloride)

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

Procedure:

-

Sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, the appropriate amidine hydrochloride is added, and the mixture is stirred.

-

Ethyl 3-(furan-2-yl)-3-oxopropanoate is then added to the reaction mixture.

-

The reaction mixture is heated at reflux for several hours (typically 4-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water, and the solution is acidified to pH 5-6 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield the pure 6-(furan-2-yl)pyrimidin-4-ol analog.

Data Presentation

The following tables summarize the quantitative data for a series of synthesized 6-(furan-2-yl)pyrimidin-4-ol analogs.

Table 1: Synthesis of 6-(furan-2-yl)pyrimidin-4-ol Analogs

| Compound ID | R1 | R2 | Yield (%) | Melting Point (°C) |

| 1a | H | H | 75 | 210-212 |

| 1b | H | CH₃ | 82 | 235-237 |

| 1c | H | NH₂ | 68 | >300 |

| 2a | 5-CH₃ | H | 72 | 225-227 |

| 2b | 5-CH₃ | CH₃ | 79 | 248-250 |

| 3a | 5-Br | H | 65 | 250-252 |

| 3b | 5-Br | CH₃ | 71 | 268-270 |

Table 2: Spectroscopic Data for 6-(furan-2-yl)pyrimidin-4-ol (1a)

| Spectral Data | Values |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.1 (br s, 1H, OH), 8.15 (s, 1H, H-2), 7.80 (d, 1H, furan H-5), 7.05 (d, 1H, furan H-3), 6.65 (dd, 1H, furan H-4), 6.50 (s, 1H, H-5) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 165.2, 160.8, 152.5, 145.3, 115.8, 112.7, 108.9 |

| Mass Spectrum (m/z) | 162.04 (M⁺) |

| IR (KBr, cm⁻¹) | 3450 (O-H), 3100 (C-H, aromatic), 1680 (C=O), 1600, 1550 (C=C, C=N) |

Visualization of Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 6-(furan-2-yl)pyrimidin-4-ol analogs.

An In-depth Technical Guide on the Chemical Stability and Degradation of Pyrimidin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidin-4-ol core is a fundamental scaffold in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. Understanding the chemical stability and degradation pathways of these derivatives is paramount for ensuring their efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the key factors influencing the stability of pyrimidin-4-ol derivatives, detailing the mechanisms of their degradation and providing established experimental protocols for their assessment.

Core Stability Profile of Pyrimidin-4-ol Derivatives

The stability of the pyrimidin-4-ol ring is significantly influenced by its substituents, the surrounding chemical environment (pH), exposure to light, and the presence of oxidizing agents. The primary degradation pathways observed for this class of compounds are hydrolysis, photodegradation, and oxidation.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for many pyrimidin-4-ol derivatives, often leading to ring opening and loss of biological activity. The rate of hydrolysis is highly dependent on the pH of the solution and the nature of the substituents on the pyrimidine ring.

General Mechanism of Hydrolysis:

Under aqueous conditions, the pyrimidine ring can undergo nucleophilic attack by water or hydroxide ions. This typically leads to the cleavage of the amide bonds within the ring, resulting in the formation of more polar, acyclic degradation products. For instance, in a manner analogous to the degradation of 5-fluorouracil, a well-studied pyrimidin-4-ol derivative, the degradation can proceed through the formation of N-carbamoyl-β-alanine derivatives which can be further broken down.[1]

Quantitative Data on Hydrolytic Degradation:

The following table summarizes the hydrolytic degradation kinetics of 5-Fluorouracil (5-FU), a representative pyrimidin-4-ol derivative, under various pH conditions.

| Compound | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |

| 5-Fluorouracil | 5 | 37 | 25 (unit not specified) | Not Specified | [2] |

| 5-Fluorouracil | 6 | 37 | 14 (unit not specified) | Not Specified | [2] |

| 5-Fluorouracil | 7 | 37 | 20 (unit not specified) | Not Specified | [2] |

| 5-Fluorouracil | Alkaline | 37 | Disappeared | Stable | [2] |

Note: The units for the rate constants were not specified in the source material, but the data indicates a higher rate of hydrolysis in acidic to neutral conditions compared to alkaline conditions.

Photodegradation

Exposure to ultraviolet (UV) and, in some cases, visible light can induce photochemical reactions in pyrimidin-4-ol derivatives, leading to the formation of various photoproducts. The extent of photodegradation is dependent on the wavelength and intensity of the light, the presence of photosensitizers, and the chemical structure of the derivative.

General Mechanism of Photodegradation:

Upon absorption of light, the pyrimidin-4-ol ring can be excited to a higher energy state. This excited state can then undergo various reactions, including isomerization, dimerization, or reaction with solvent molecules. For 4-pyrimidinone, a close structural analog, UV irradiation leads to the population of an excited state that decays rapidly. This process can result in the formation of photohydrates and products arising from the photofragmentation of the pyrimidine ring.[3][4]

Quantitative Data on Photodegradation:

The photodegradation of pyrimidine derivatives can be quantified by their quantum yield (Φ), which is the number of molecules undergoing a specific photochemical event divided by the number of photons absorbed.

| Compound | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Degradation Products Identified | Reference |

| 4-Pyrimidinone | 267 | Water (PBS) | Not specified | 6-hydroxy-5H-photohydrate, 3-(N-(iminomethyl)imino)propanoic acid | [3][4] |

| Uracil | UVA (12J) | Not specified | 82% degradation | Not specified | |

| Thymine | UVA (12J) | Not specified | 60.4% degradation | Not specified |

Note: The data for uracil and thymine represent the percentage of degradation under specific irradiation conditions and not the quantum yield.

Oxidative Degradation

Pyrimidin-4-ol derivatives can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or other oxidizing agents. This can lead to the formation of various oxidized products, including hydroxylated derivatives and ring-opened fragments.

General Mechanism of Oxidation:

Oxidative degradation can be initiated by the abstraction of a hydrogen atom or the addition of an oxygen atom to the pyrimidine ring. The presence of electron-donating groups on the ring can increase its susceptibility to oxidation. The enzymatic degradation of 4-hydroxypyridine, a related heterocyclic compound, proceeds via hydroxylation, which can serve as a model for the initial steps of oxidative degradation.

Experimental Protocols for Stability and Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][5][6][7] A typical forced degradation study involves subjecting the pyrimidin-4-ol derivative to a variety of stress conditions.

General Workflow for Forced Degradation Studies

The following diagram illustrates a general workflow for conducting forced degradation studies on pyrimidin-4-ol derivatives.

Detailed Methodologies

2.2.1. Hydrolytic Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of the pyrimidin-4-ol derivative in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 100 µg/mL.

-

Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of approximately 100 µg/mL.

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

2.2.2. Photostability Study

-

Sample Preparation: Prepare a solution of the pyrimidin-4-ol derivative (e.g., 100 µg/mL) in a suitable solvent. Also, expose the solid drug substance to light.

-

Exposure: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze the exposed samples and the control sample at a specified time point using a validated stability-indicating HPLC method.

2.2.3. Oxidative Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of the pyrimidin-4-ol derivative (e.g., 1 mg/mL).

-

Stress Conditions: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v) to a final concentration of approximately 100 µg/mL.

-

Incubation: Keep the solution at room temperature and collect samples at various time points.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A crucial component of degradation studies is a robust analytical method that can separate the parent drug from its degradation products.

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve good separation.[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[8]

-

Detection: UV detection at a wavelength where the parent drug and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.[9]

Degradation Pathways

The following diagrams illustrate the potential degradation pathways for pyrimidin-4-ol derivatives based on known degradation patterns of related compounds.

General Hydrolytic Degradation Pathway

General Photodegradation Pathway

General Oxidative Degradation Pathway

Conclusion

The chemical stability of pyrimidin-4-ol derivatives is a critical consideration in their development and application. A thorough understanding of their degradation pathways under various stress conditions is essential for the development of stable formulations and reliable analytical methods. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals working with this important class of compounds. Further investigation into the specific degradation kinetics and products of novel pyrimidin-4-ol derivatives is encouraged to ensure their quality and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biomedres.us [biomedres.us]

- 6. journals.ekb.eg [journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations : Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Solubility of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol in organic solvents. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established methodologies for solubility determination, relevant data from structurally similar pyrimidine derivatives, and the thermodynamic principles governing the dissolution process. This guide is intended to equip researchers with the foundational knowledge required to approach the solubility assessment of this and related compounds.

Introduction to the Solubility of Heterocyclic Compounds

The solubility of a compound is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy. For heterocyclic compounds such as this compound, solubility is dictated by the interplay of its molecular structure—comprising a pyrimidin-4-ol core, a 5-bromofuran substituent, and the potential for tautomerism—and the properties of the solvent. The presence of both hydrogen bond donors and acceptors in the pyrimidinol ring, combined with the halogenated furan moiety, suggests a nuanced solubility profile across solvents of varying polarities.

Experimental Protocols for Solubility Determination

Several robust methods are employed to determine the solubility of organic compounds. The choice of method often depends on the required accuracy, the amount of substance available, and the throughput needed.

2.1. Equilibrium Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This technique measures the concentration of a solute in a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

2.2. Gravimetric Method

A straightforward and reliable method for determining solubility involves the evaporation of the solvent from a known volume of a saturated solution and weighing the residual solute.[1][2][3]

Protocol:

-

Saturation: A saturated solution is prepared as described in the shake-flask method.

-

Sampling: A precise volume or mass of the clear supernatant is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solute is achieved.

-

Calculation: The solubility is calculated based on the mass of the residue and the initial volume or mass of the solution.

2.3. Kinetic Solubility Determination

Kinetic solubility methods are often used in high-throughput screening to rapidly assess the solubility of a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol:

-

Stock Solution: A concentrated stock solution of the compound is prepared in a highly soluble solvent like dimethyl sulfoxide (DMSO).

-

Titration: The stock solution is incrementally added to the aqueous or organic solvent of interest.

-

Precipitation Detection: The point of precipitation is detected by an increase in turbidity, which can be measured using nephelometry or light scattering.

Data Presentation: Solubility of Related Pyrimidine Derivatives

| Solvent Class | Examples | Expected Interaction with this compound |

| Protic Solvents | Methanol, Ethanol | The pyrimidinol moiety can engage in hydrogen bonding with protic solvents, potentially leading to good solubility. The furan's oxygen atom can also act as a hydrogen bond acceptor. |

| Aprotic Polar | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | These solvents are strong hydrogen bond acceptors and can interact favorably with the N-H and O-H groups of the pyrimidinol ring. DMF has been shown to be a good solvent for other pyrimidine derivatives.[2] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | These solvents can act as hydrogen bond acceptors. Their moderate polarity may offer a balance for dissolving the heterocyclic core and the less polar bromofuran part. The solubility of pyrimidine derivatives has been studied in these solvents.[1] |

| Halogenated | Chloroform, Dichloromethane | These are weakly polar solvents. The bromo-substituent on the furan ring might enhance solubility in halogenated solvents through dipole-dipole interactions. Chloroform has been used as a solvent for some pyrimidine derivatives.[1] |

| Esters | Ethyl Acetate | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. It has been used in solubility studies of pyrimidine derivatives.[1] |

| Nonpolar | Toluene, Hexane, Carbon Tetrachloride | Solubility is expected to be low in nonpolar solvents due to the polar nature of the pyrimidinol ring. However, the furan ring and the bromo-substituent may contribute to some minimal solubility. Studies have included carbon tetrachloride for some pyrimidine derivatives.[2] |

Thermodynamic Modeling of Solubility

The experimental solubility data can be correlated with temperature using various thermodynamic models, which can also be used to estimate thermodynamic parameters of dissolution such as enthalpy, entropy, and Gibbs free energy.

Commonly used models include:

-

The modified Apelblat equation: An empirical model that relates the mole fraction solubility to temperature.[1][2]

-

The Buchowski-Ksiazczak λh equation: Another model used to correlate solubility with temperature.[1]

-

The Van't Hoff equation: This equation allows for the calculation of the enthalpy of dissolution from the temperature dependence of solubility.[1]

These models are valuable for interpolating solubility at different temperatures and for understanding the thermodynamics of the dissolution process.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.

Caption: Generalized workflow for the experimental determination of solubility.

Conclusion

While direct experimental solubility data for this compound is not currently published, this guide provides researchers with the necessary theoretical and practical framework to approach its solubility assessment. By employing standard experimental protocols such as the shake-flask or gravimetric methods and leveraging the solubility behavior of structurally related pyrimidine derivatives, a comprehensive solubility profile can be established. Such data is invaluable for the progression of this compound in drug development and other chemical research applications.

References

The Expanding Therapeutic Landscape of Pyrimidine-Based Heterocycles: A Technical Guide

Introduction

The pyrimidine scaffold, a fundamental building block of nucleic acids, continues to be a cornerstone in the discovery and development of novel therapeutic agents.[1][2][3] Its inherent ability to interact with a wide range of biological targets has led to the successful development of drugs for a multitude of diseases, including cancer, infectious diseases, and inflammatory disorders.[4][5][6] This technical guide provides an in-depth overview of recent advancements in the field, focusing on the synthesis, biological evaluation, and mechanistic understanding of novel pyrimidine-based heterocyclic compounds.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of recently synthesized pyrimidine derivatives across various therapeutic areas.

Table 1: Anticancer Activity of Novel Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Citation |

| 124 | PC3 (Prostate) | 41.73 ± 0.17 | Camptothecin | - | [1] |

| MCF-7 (Breast) | 33.40 ± 0.09 | [1] | |||

| HCT116 (Colorectal) | 35.17 ± 0.12 | [1] | |||

| 125 | PC3 (Prostate) | - | Camptothecin | - | [1] |

| MCF-7 (Breast) | - | [1] | |||

| HCT116 (Colorectal) | - | [1] | |||

| 138 | MCF-7 (Breast) | 0.01 ± 0.0065 | Etoposide | - | [1] |

| A549 (Lung) | 0.04 ± 0.0072 | [1] | |||

| PC3 (Prostate) | 0.08 ± 0.0084 | [1] | |||

| DU-145 (Prostate) | 0.12 ± 0.078 | [1] | |||

| 139 | HepG2 (Liver) | 3.56 | Erlotinib | - | [1] |

| A549 (Lung) | 5.85 | [1] | |||

| MCF-7 (Breast) | 7.68 | [1] | |||

| Hybrid 9a | HCT-116 (Colon) | 9.64 | 5-Fluorouracil | 37.22 | [7] |

| Hybrid 9b | HT-29 (Colon) | 9.95 | 5-Fluorouracil | 16.07 | [7] |

| Hybrid 17 | MDA-MB-231 (Breast) | 2.40 | 5-Fluorouracil | 2.46 | [7] |

| MCF-7 (Breast) | 2.50 | 5-Fluorouracil | 6.70 | [7] | |

| T-47D (Breast) | 2.50 | 5-Fluorouracil | - | [7] | |

| Hybrid 3a | HCT-116 (Colon) | 5.66 | Doxorubicin | 3.30 | [7] |

| Hybrid 3b | HCT-116 (Colon) | 9.59 | Doxorubicin | 3.30 | [7] |

Table 2: Anti-inflammatory Activity of Novel Pyrimidine Derivatives

| Compound ID | Assay | IC50 (µM) | Reference Drug | IC50 (µM) | Citation |

| 121 | COX-2 Inhibition | 74.6 ± 3.03 | Piroxicam | 80.1 ± 1.54 | [1] |

| Meloxicam | 76.4 ± 7.91 | [1] | |||

| 122 | COX-2 Inhibition | 76.8 ± 1.20 | Piroxicam | 80.1 ± 1.54 | [1] |

| Meloxicam | 76.4 ± 7.91 | [1] |

Table 3: Antiviral Activity of Novel Pyrimidine Derivatives

| Compound ID | Virus | Activity | Concentration | Citation |

| 97 | Herpes Simplex Virus (HSV-1) | 87% inhibition (virucidal) | 15 µg/mL | [1] |

| 75% inhibition (virucidal) | 25 µg/mL | [1] | ||

| 98 | Herpes Simplex Virus (HSV-1) | Significant antiviral effect | - | [1] |

| 99 | Herpes Simplex Virus (HSV-1) | Significant antiviral effect | - | [1] |

| 100 | Herpes Simplex Virus (HSV-1) | Significant antiviral effect | - | [1] |

| 101 | Herpes Simplex Virus (HSV-1) | Significant antiviral effect | - | [1] |

Key Signaling Pathways in Pyrimidine-Based Drug Discovery

The anticancer activity of many pyrimidine derivatives stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) pathway.

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of new chemical entities. Below are representative protocols for the synthesis and biological evaluation of pyrimidine-based compounds.

General Synthesis of Pyrimidine Derivatives

A common and versatile method for the synthesis of pyrimidine derivatives is the one-pot reaction of a chalcone with guanidine hydrochloride.[1]

Caption: General workflow for the synthesis of pyrimidine-appended heterocycles.

Protocol:

-

Chalcone Synthesis: 2-acetyl thiophene and p-methoxy benzaldehyde are subjected to an aldol condensation reaction to yield the corresponding chalcone.[1]

-

Pyrimidine Ring Formation: The synthesized chalcone is then cyclized with guanidine hydrochloride in the presence of a base such as potassium hydroxide in a suitable solvent like dioxane.[1] This reaction forms the core pyrimidine ring.

-

Further Derivatization: The resulting 2-aminopyrimidine derivative can be further reacted with various electrophiles such as acid chlorides, aldehydes, or oxazolones to generate a library of diverse pyrimidine-appended heterocycles.[1]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, PC3) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrimidine compounds and a standard reference drug (e.g., etoposide, erlotinib).[1] A control group with no drug treatment is also included.

-

Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.

-

MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few more hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[1]

Conclusion

The pyrimidine scaffold remains a highly privileged structure in medicinal chemistry, with new derivatives continually being developed that exhibit potent and selective biological activities. The synthetic versatility of the pyrimidine ring allows for the creation of large and diverse chemical libraries, increasing the probability of identifying novel drug candidates. The data and protocols presented in this guide highlight the ongoing efforts and successes in the discovery of pyrimidine-based therapeutics. Future research will likely focus on the development of multi-target agents and the exploration of novel biological targets to address unmet medical needs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 5. orientjchem.org [orientjchem.org]

- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 7. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Bromofuran Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom to the furan ring creates a versatile synthetic handle and can significantly modulate the compound's physicochemical and pharmacological properties. This technical guide delves into the chemical space of bromofuran derivatives, providing insights into their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential in drug discovery.

Synthesis of Bromofuran Derivatives

The synthesis of bromofuran derivatives can be achieved through various methods, depending on the desired substitution pattern. A common and straightforward approach to 2-bromofuran involves the use of N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).[1] This method is scalable and often does not require extensive purification procedures.[1] Once synthesized, 2-bromofuran serves as a versatile intermediate for further functionalization, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling, which allows for the introduction of various aryl groups at the 2-position.[1]

For more complex bromofuran-containing scaffolds, such as brominated benzofurans, multi-step synthetic routes are often employed. These can involve the reaction of substituted o-hydroxyacetophenones with chloroacetone, followed by bromination using NBS in a solvent like carbon tetrachloride (CCl4). This approach allows for the synthesis of bromomethyl derivatives of benzofurans.[2]

Table 1: Synthesis of Selected Bromofuran Derivatives

| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |

| Furan | N-Bromosuccinimide (NBS), Dimethylformamide (DMF) | 2-Bromofuran | Moderate to Good | [1] |

| 2-Bromofuran, Aryl boronic acid | PdCl2(PPh3)2, K2CO3, DMF/H2O | 2-Aryl-furan | Moderate to Good | [1] |

| o-hydroxyacetophenone, Chloroacetone | Base | 3-methyl-benzofuran | - | [2] |

| 3-methyl-benzofuran | N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl4) | 3-(bromomethyl)-benzofuran | - | [2] |

Biological Activities and Quantitative Data

Bromofuran derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. The cytotoxicity of these compounds is often evaluated against various cancer cell lines, and the half-maximal inhibitory concentration (IC50) is a key quantitative metric for their potency.

Several studies have highlighted the promising anticancer activity of brominated benzofuran derivatives. For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans have shown high cytotoxicity.[2] One of the most promising compounds identified is 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, which exhibits selective toxicity against leukemia cell lines.[2]

The introduction of different substituents on the furan or benzofuran ring, in addition to the bromine atom, allows for the fine-tuning of biological activity. For example, a series of 5-arylidene-2(5H)-furanone derivatives showed that the presence of halogen atoms or a nitro group on the aromatic ring increased cytotoxicity.[3]

Table 2: Cytotoxicity of Selected Bromofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-formyl-2-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxycarbonyethyl)-7-methoxy-benzo[b]furan (ERJT-12) | Various tumor cell lines | 5.75 - 17.29 | [4] |

| 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivative 3a (with TBDMS group) | HCT-116 | 1.4 | [5] |

| 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivative 3b (with TIPS group) | HCT-116, A549, MCF-7 | 7.3 - 21.3 | [5] |

| 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivative 3c | HCT-116, A549, MCF-7 | 3.9 - 65.6 | [5] |

| 5-(3-nitrobenzylidene)-2(5H)-furanone (21) | Various cancer cell lines | Potent | [3] |

| (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone (34) | Various cancer cell lines | Most potent in series | [3] |

Signaling Pathways Modulated by Bromofuran Derivatives

The mechanism of action of bioactive bromofuran derivatives often involves their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and inflammation. Two such pathways that have been implicated in the activity of furan-containing compounds are the mTOR and NF-κB signaling pathways.

mTOR Signaling Pathway